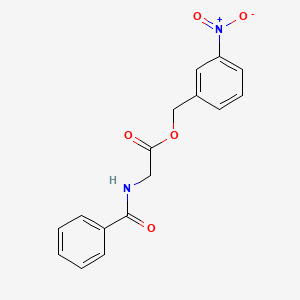

3-nitrobenzyl N-benzoylglycinate

Description

3-Nitrobenzyl N-benzoylglycinate is an ester derivative combining a 3-nitrobenzyl group with N-benzoylglycine. The ester linkage (R-O-CO-) distinguishes it from amide or metal-coordinated analogs. Its synthesis likely involves esterification of N-benzoylglycine with 3-nitrobenzyl alcohol or halide, analogous to methods used for related compounds .

Properties

IUPAC Name |

(3-nitrophenyl)methyl 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c19-15(10-17-16(20)13-6-2-1-3-7-13)23-11-12-5-4-8-14(9-12)18(21)22/h1-9H,10-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGAQWWVRNFOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Tetraphenylantimony N-Benzoylglycinate

Key Features :

- Structure : Contains N-benzoylglycinate coordinated to tetraphenylantimony (SbPh₄⁺), forming a metal-organic complex .

- Synthesis : Produced via reaction of pentaphenylantimony with N-benzoylglycine in toluene, highlighting its use in coordination chemistry .

- Applications : Demonstrates the versatility of N-benzoylglycinate in forming stable metal complexes, unlike the ester form in 3-nitrobenzyl N-benzoylglycinate.

Comparison :

- Functional Groups : Both compounds share the N-benzoylglycinate moiety, but the antimony complex replaces the ester group with a metal coordination bond.

- Reactivity : The antimony complex may exhibit redox or catalytic properties due to the metal center, whereas the nitrobenzyl ester could undergo hydrolysis or nitro-group reduction.

4-Nitro-N-(3-Nitrophenyl)benzamide

Key Features :

- Structure : Aromatic amide with dual nitro groups (on benzamide and aniline rings) .

- Synthesis : Prepared from 3-nitroaniline and 4-nitrobenzoyl chloride, emphasizing nitro-group stability during acyl substitution .

- Applications : Used as a solid derivative in laboratory courses for qualitative analysis .

Comparison :

- Functional Groups : The amide linkage (R-NH-CO-) contrasts with the ester group in this compound.

- Stability : Amides are generally more hydrolytically stable than esters, suggesting differences in shelf life or metabolic pathways.

N-(3-Nitrobenzyl)aniline

Key Features :

Comparison :

- Polarity : The PSA of N-(3-nitrobenzyl)aniline (55.17 Ų) suggests moderate solubility in polar solvents, a trait that may differ for this compound depending on its ester and glycinate groups.

- Bioactivity : Nitrobenzyl derivatives are often explored for antimicrobial or antiparasitic activity, implying shared research interests with the target compound .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- NMR Studies : Bis-amide intermediates in related compounds exhibit conformational flexibility at 298 K, detectable via ¹H/¹³C NMR . This suggests that this compound may also display dynamic behavior in solution.

- Synthetic Routes : Metal-coordinated analogs like tetraphenylantimony N-benzoylglycinate highlight alternative strategies for stabilizing glycinate derivatives .

Q & A

Basic: What are the optimal synthetic routes for 3-nitrobenzyl N-benzoylglycinate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A validated approach involves reacting N-benzoylglycine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or toluene) under mild heating (60–80°C), with cesium carbonate as a base to deprotonate the carboxylic acid . Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures reaction completion. Post-synthesis, purification via recrystallization (ethanol/water) yields high-purity product.

Advanced: How can structural contradictions between NMR and X-ray diffraction data be resolved?

Methodological Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal-packing effects. To resolve this:

- Perform variable-temperature NMR to assess dynamic behavior.

- Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions in the crystal lattice .

- Compare DFT-optimized gas-phase structures with experimental data to identify steric or electronic influences.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm esterification (e.g., δ ~4.5 ppm for –CHO–, δ ~170 ppm for carbonyl).

- FT-IR : Validate ester C=O stretching (~1740 cm) and nitro group vibrations (~1520 cm).

- Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% theoretical values.

- X-ray Diffraction : Resolve stereochemistry and crystal packing .

Advanced: What mechanistic insights explain the reactivity of the nitrobenzyl group in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nitro group enhances the electrophilicity of the adjacent benzyl carbon. Kinetic studies (e.g., using Hammett plots ) reveal a linear free-energy relationship, with σ values correlating reaction rates. Solvent effects (e.g., DMSO vs. toluene) and leaving-group aptitude (Br > Cl) further modulate reactivity. Computational studies (e.g., DFT-based transition-state modeling ) can quantify activation barriers .

Basic: How can impurities in synthesized batches be systematically identified?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with high-resolution MS to detect by-products (e.g., unreacted N-benzoylglycine or nitrobenzyl alcohol).

- DSC/TGA : Identify thermal decomposition impurities via melting point deviations or unexpected mass loss .

Advanced: How do dispersive forces dominate crystal packing in nitrobenzyl derivatives?

Methodological Answer:

Energy framework analysis (e.g., using CrystalExplorer) decomposes interaction energies into electrostatic, dispersive, and polarization components. For 3-nitrobenzyl derivatives, dispersive interactions (van der Waals) often account for >60% of total lattice energy due to the planar aromatic system and nitro group orientation. Compare with Hirshfeld fingerprint plots to map close contacts (e.g., C–H···O interactions) .

Basic: What safety protocols are essential when handling nitrobenzyl intermediates?

Methodological Answer:

- Use fume hoods and explosion-proof equipment due to nitro group instability.

- Avoid skin contact (nitro compounds are potential mutagens); wear nitrile gloves and lab coats.

- Follow OSHA HCS guidelines for storage (cool, dry, away from reductants) and disposal (licensed waste contractors) .

Advanced: How can computational modeling predict biological activity of nitrobenzyl derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases or oxidoreductases).

- QSAR models correlate nitro group position/logP values with antimicrobial IC data .

- ADMET prediction (SwissADME) assesses bioavailability and toxicity risks.

Basic: What solvent systems optimize column chromatography for purification?

Methodological Answer:

- Normal-phase silica : Use ethyl acetate/hexane (1:4 to 1:2) for moderate polarity.

- Reverse-phase C18 : Methanol/water (70:30) with 0.1% TFA improves resolution for polar by-products .

Advanced: How can isotopic labeling track metabolic pathways in biological studies?

Methodological Answer:

- Synthesize N-labeled nitrobenzyl derivatives via Stille coupling with NO-benzyl bromide.

- Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates.

- Compare fragmentation patterns with unlabeled controls to identify biotransformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.